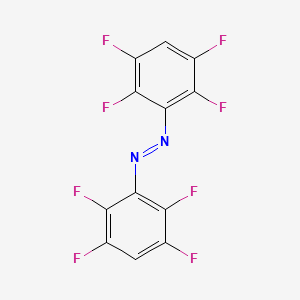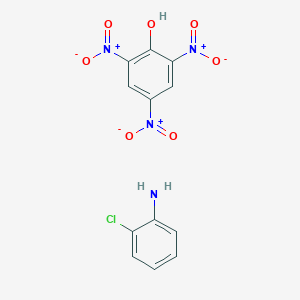
2-Chloroaniline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroaniline and 2,4,6-trinitrophenol are two distinct chemical compounds with significant applications in various fields. 2-Chloroaniline is an aromatic amine, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. Both compounds have unique properties and uses in industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroaniline: can be synthesized by the chlorination of aniline. This process involves the reaction of aniline with a chlorinating agent such as chlorine or sulfuryl chloride in the presence of inert organic solvents. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
2,4,6-Trinitrophenol: is prepared by the nitration of phenol. This involves the reaction of phenol with a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .
Industrial Production Methods
Industrial production of 2-Chloroaniline involves large-scale chlorination of aniline using chlorine gas in a controlled environment to ensure safety and efficiency. The process is optimized to minimize by-products and maximize yield .
For 2,4,6-Trinitrophenol , industrial production involves the continuous nitration of phenol in large reactors. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process, given the explosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloroaniline: undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles to replace the chlorine atom.
Oxidation: Conversion to 2-chloronitrobenzene using oxidizing agents.
Reduction: Reduction to 2-chloroaniline derivatives using reducing agents.
2,4,6-Trinitrophenol: undergoes:
Reduction: Reduction to aminophenols using reducing agents.
Electrophilic substitution: Reaction with electrophiles to introduce new substituents on the aromatic ring.
Complex formation: Formation of complexes with metal ions.
Common Reagents and Conditions
2-Chloroaniline: Common reagents include nucleophiles like hydroxide ions, oxidizing agents like nitric acid, and reducing agents like hydrogen gas.
2,4,6-Trinitrophenol: Common reagents include reducing agents like sodium dithionite and electrophiles like acetic anhydride.
Major Products Formed
2-Chloroaniline: Major products include 2-chloronitrobenzene and 2-chloroaniline derivatives.
2,4,6-Trinitrophenol: Major products include aminophenols and various substituted phenols.
Scientific Research Applications
2-Chloroaniline: is widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. It serves as an intermediate in the production of various compounds and is also used in polymer and rubber industries .
2,4,6-Trinitrophenol: has applications in explosives, dyes, and as a reagent in chemical analysis. It is used in the manufacture of explosives due to its high explosive power and in the dye industry for the production of yellow dyes. Additionally, it is used in analytical chemistry for the detection of metals and other substances .
Mechanism of Action
2-Chloroaniline: exerts its effects through nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles. This mechanism is facilitated by the electron-withdrawing nature of the chlorine atom, which makes the aromatic ring more susceptible to nucleophilic attack .
2,4,6-Trinitrophenol: acts primarily through its nitro groups, which are strong electron-withdrawing groups. These groups make the aromatic ring highly reactive towards electrophiles and nucleophiles. The compound can form complexes with metal ions, which is utilized in various analytical applications .
Comparison with Similar Compounds
2-Chloroaniline: is similar to other halogenated anilines such as 3-chloroaniline and 4-chloroaniline. its position of the chlorine atom at the 2-position gives it unique reactivity and properties compared to its isomers .
2,4,6-Trinitrophenol: is similar to other nitrophenols like 2,4-dinitrophenol and 4-nitrophenol. Its three nitro groups make it more reactive and explosive compared to its less nitrated counterparts. This high degree of nitration also makes it more acidic and soluble in water .
Conclusion
2-Chloroaniline and 2,4,6-trinitrophenol are important compounds with diverse applications in various fields Their unique chemical properties and reactivity make them valuable in industrial and scientific research
Properties
CAS No. |
10530-55-9 |
|---|---|
Molecular Formula |
C12H9ClN4O7 |
Molecular Weight |
356.67 g/mol |
IUPAC Name |
2-chloroaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H6ClN.C6H3N3O7/c7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,8H2;1-2,10H |
InChI Key |
GIQQSQLKKKEIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)
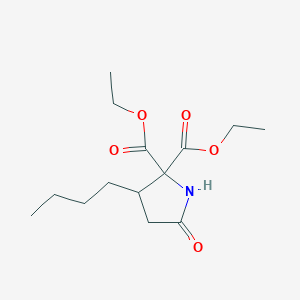

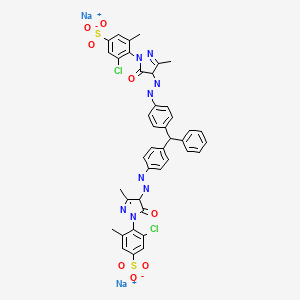
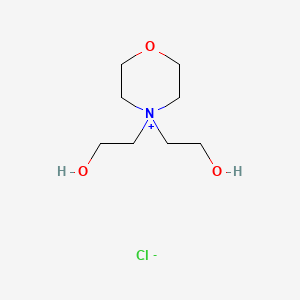
![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)

![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)
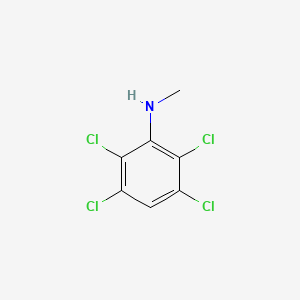
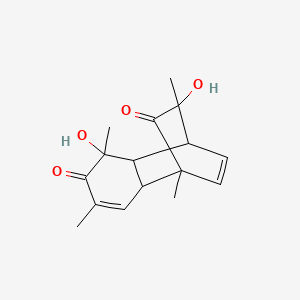
![[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)](/img/structure/B14737967.png)

![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)
